

Application Notes and Protocols: Nitration of N-Methylphthalimide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-nitro-**N-methylphthalimide**, a key intermediate in the production of various organic compounds, including pharmaceuticals and polymers.[1][2] The following sections outline the experimental setup, reaction conditions, and purification methods, supported by quantitative data and a visual representation of the workflow.

Chemical Properties

4-Nitro-**N-methylphthalimide** (CAS 41663-84-7) is a yellow crystalline solid.[3] It is sparingly soluble in water but soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

Table 1: Physical and Chemical Properties of 4-Nitro-N-methylphthalimide

Property	Value	Reference
Molecular Formula	C9H6N2O4	[2][3]
Molecular Weight	206.15 g/mol	[2]
Melting Point	94-98 °C	[3]
Appearance	White to yellow-orange crystalline solid	[3][4]



Experimental Protocols

The nitration of **N-methylphthalimide** is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Several variations of this procedure exist, with differences in reaction temperature, time, and the ratio of reagents, which can influence the yield and isomer distribution of the product.

Protocol 1: Nitration using Mixed Sulfuric and Nitric Acids

This protocol is a common method for the synthesis of 4-nitro-**N-methylphthalimide**.

Materials:

- N-methylphthalimide
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 98%)[5]
- Methylene Chloride (CH₂Cl₂)
- Water (H₂O)

Procedure:

- In a reaction vessel equipped with a stirrer and cooling capabilities, dissolve N-methylphthalimide in concentrated sulfuric acid and methylene chloride.[1][6]
- Cool the mixture to the desired temperature (see Table 2 for variations).
- Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid to the reaction mixture while maintaining the temperature.[7] The addition should be dropwise over a period of 30-75 minutes.[6]
- After the addition is complete, continue to stir the reaction mixture at the specified temperature for a designated period (see Table 2).[1][6][7]



- Upon completion, the reaction mixture is cooled and then quenched by carefully adding it to ice-water.
- The product is extracted from the aqueous layer using methylene chloride.[1][6]
- The organic extracts are combined, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization.

Protocol 2: Nitration using Concentrated Nitric Acid

An alternative method involves the use of concentrated nitric acid as both the nitrating agent and the solvent.[5]

Materials:

- · N-methylphthalimide
- Concentrated Nitric Acid (HNO₃, 98-99.6%)[5]

Procedure:

- Dissolve N-methylphthalimide in concentrated nitric acid at room temperature in a suitable reaction vessel.[5]
- Heat the reaction mixture to the desired temperature and maintain it for a specified duration (see Table 2).[5]
- After the reaction is complete, cool the mixture to room temperature.
- The product can be recovered directly from the nitric acid solution, potentially through precipitation by pouring the reaction mixture into water, followed by filtration.[5]

Quantitative Data Summary







The following table summarizes the reaction conditions and corresponding yields for the nitration of **N-methylphthalimide** as reported in the literature.

Table 2: Summary of Experimental Conditions and Yields



Method	Reagent s	Molar/W eight Ratios	Temper ature (°C)	Time (h)	Yield (%)	Product Compos ition	Referen ce
Mixed Acid	N- methylph thalimide, H ₂ SO ₄ , HNO ₃	n(NMP):n (mixed acid) = 1:1.1; n(H ₂ SO ₄) :n(HNO ₃) = 3:1	20-30 (addition) , 55-60 (reaction)	4	81	Not specified	[7]
Mixed Acid with CH ₂ Cl ₂	N- methylph thalimide, H ₂ SO ₄ , HNO ₃ , CH ₂ Cl ₂	16.1g NMP in 30cc H ₂ SO ₄ and 40cc CH ₂ Cl ₂ ; 0.1 mol NMP to 0.1 mol HNO ₃	0-5 (addition) , 25 (stirring)	0.5 (addition) , 1 (stirring)	~89	Mixture of mononitr ated isomers	[6]
Mixed Acid with CH ₂ Cl ₂	N- methylph thalimide, H ₂ SO ₄ , HNO ₃ , CH ₂ Cl ₂	16.1g NMP in 30ml H ₂ SO ₄ and 40ml CH ₂ Cl ₂ ; 0.105 mol HNO ₃	~41 (reflux)	1	90	90% 4- nitro, 4% 3-nitro, 4% unreacte d NMP	[1]
Nitric Acid	N- methylph thalimide, HNO ₃	10 parts by wt. NMP to 100 parts by wt.	45	3	>96.5	Mixture of 4- and 3-nitro isomers	[5]



		98% HNO₃					
Nitric Acid	N- methylph thalimide, HNO₃	10 parts by wt. NMP to 100 parts by wt. 98% HNO ₃	35	3	>96.5	Mixture of 4- and 3-nitro isomers	[5]
Mixed Acid	N-methylph thalimide, fuming HNO ₃ , H ₂ SO ₄	n(H ₂ SO ₄) :n(fuming HNO ₃) = 1.2:1.3	10 (mixing), 0 (reaction)	3-4	94.2	98.8% purity	[8]

Experimental Workflow and Logical Relationships

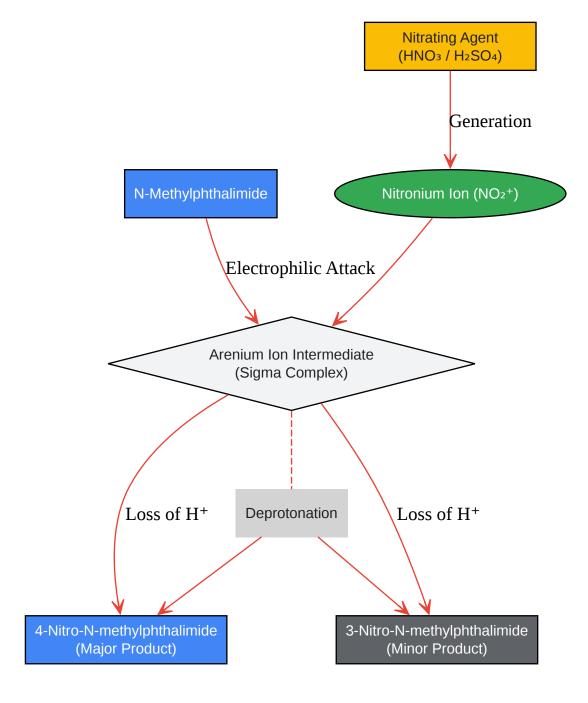
The following diagrams illustrate the key steps and relationships in the experimental setup for the nitration of **N-methylphthalimide**.



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Caption: Experimental workflow for the nitration of N-methylphthalimide.





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Caption: Reaction mechanism for the electrophilic nitration of **N-methylphthalimide**.

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